An In-depth Technical Guide to 5-Bromo-4-isopropoxypyridin-2-amine (CAS 1854867-95-0)
An In-depth Technical Guide to 5-Bromo-4-isopropoxypyridin-2-amine (CAS 1854867-95-0)
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-4-isopropoxypyridin-2-amine (CAS 1854867-95-0), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While this specific compound is not yet widely represented in peer-reviewed literature, its structural motifs—a 2-aminopyridine core, a bromine atom at the 5-position, and an isopropoxy group at the 4-position—are features of numerous biologically active molecules. This guide synthesizes available data on closely related analogues and fundamental principles of organic chemistry to offer expert insights into its physicochemical properties, a plausible synthetic route, its expected reactivity in key transformations, and its potential applications. Particular focus is given to its utility in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds for the synthesis of novel therapeutic agents.
Introduction: The 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is recognized as a "privileged structure" in drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] Its ability to form key hydrogen bond interactions with biological targets, particularly protein kinases, has established it as a foundational scaffold in oncology, immunology, and neuroscience research. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's steric and electronic properties, which in turn modulates its potency, selectivity, and pharmacokinetic profile.
5-Bromo-4-isopropoxypyridin-2-amine is a promising, yet underexplored, exemplar of this scaffold. It possesses three key points of functionality:
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The 2-Amino Group: Acts as a potent hydrogen bond donor and a nucleophilic handle for derivatization (e.g., amidation, sulfonylation).
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The 5-Bromo Substituent: Serves as a versatile anchor for introducing molecular complexity via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
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The 4-Isopropoxy Group: A bulky, lipophilic group that can probe hydrophobic pockets in target proteins and influence metabolic stability.
This guide will provide a detailed technical profile of this compound, extrapolating from well-documented analogues to present a robust working knowledge base for its application in a research setting.
Physicochemical and Safety Profile
While specific experimental data for CAS 1854867-95-0 is limited, its properties can be reliably inferred from its chemical structure and data from close analogues, such as 5-Bromo-4-methoxypyridin-2-amine.[2]
Structural and Physical Properties
| Property | Value | Source / Rationale |
| CAS Number | 1854867-95-0 | - |
| Molecular Formula | C₈H₁₁BrN₂O | - |
| Molecular Weight | 231.09 g/mol | Calculated |
| IUPAC Name | 5-bromo-4-(propan-2-yloxy)pyridin-2-amine | IUPAC Nomenclature |
| Appearance | White to off-white or pale brown solid | Inferred from analogues[3][4] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | General property of functionalized pyridines |
| Storage Conditions | Store at room temperature in a dry, dark place under an inert atmosphere. | Inferred from supplier data for analogues |
Safety and Handling
The hazard profile is based on GHS classifications for the closely related 5-Bromo-4-methoxypyridin-2-amine.[2] Standard laboratory precautions should be observed.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
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Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. All handling of the solid should be performed in a well-ventilated fume hood.
Proposed Synthesis and Spectroscopic Characterization
A plausible and efficient synthesis of 5-Bromo-4-isopropoxypyridin-2-amine can be envisioned starting from commercially available 2-amino-5-bromo-4-chloropyridine. This two-step sequence involves a nucleophilic aromatic substitution (SNAr) to install the isopropoxy group.
Proposed Synthetic Workflow
The workflow involves the displacement of the chloride at the 4-position, which is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen.
Caption: Proposed synthesis of the title compound via SNAr.
Step-by-Step Experimental Protocol
Objective: To synthesize 5-Bromo-4-isopropoxypyridin-2-amine.
Materials:
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Sodium metal (1.5 eq)
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Anhydrous Isopropanol (sufficient volume)
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Standard laboratory glassware for reflux under an inert atmosphere
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Magnetic stirrer and heating mantle
Procedure:
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Preparation of Sodium Isopropoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.5 eq) in small pieces to anhydrous isopropanol under a nitrogen atmosphere. Stir the mixture until all the sodium has dissolved.
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Reaction Setup: To the freshly prepared solution of sodium isopropoxide, add 2-amino-5-bromo-4-chloropyridine (1.0 eq).
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Heating and Monitoring: Heat the reaction mixture to reflux (approximately 82 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Remove the isopropanol under reduced pressure.
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Extraction: Dilute the remaining aqueous residue with water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.
Expected Spectroscopic Data
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¹H NMR: The spectrum is expected to show characteristic signals for the isopropoxy group (a septet around 4.5-5.0 ppm for the CH and a doublet around 1.3-1.4 ppm for the two CH₃ groups). Two singlets (or narrow doublets due to long-range coupling) would appear in the aromatic region (likely 6.5-8.0 ppm) corresponding to the two protons on the pyridine ring. A broad singlet for the NH₂ protons would also be present, the chemical shift of which is solvent-dependent.
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¹³C NMR: The spectrum should display eight distinct carbon signals. The isopropoxy group would show two signals (one for the CH and one for the CH₃ carbons). The remaining six signals would correspond to the five carbons of the pyridine ring and the carbon bearing the bromine atom.
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Mass Spectrometry (ESI-MS): The mass spectrum would show a characteristic pair of peaks for the molecular ion [M+H]⁺ at m/z 231 and 233 with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.
Chemical Reactivity and Applications in Drug Discovery
The true value of 5-Bromo-4-isopropoxypyridin-2-amine lies in its potential as a versatile intermediate for building complex molecules. The bromine atom at the 5-position is the primary handle for diversification.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. This is a foundational strategy in modern drug discovery.[1]
Causality Behind Experimental Choices: The electron-donating nature of the 2-amino group can increase the electron density on the pyridine ring, which may slow the rate-limiting oxidative addition step of the palladium catalyst to the C-Br bond.[7] Furthermore, both the pyridine nitrogen and the 2-amino group can coordinate to the palladium center, potentially leading to catalyst inhibition.[7] Therefore, the choice of ligand and base is critical for achieving high conversion. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the desired catalytic cycle and prevent catalyst deactivation. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are frequently used to facilitate the transmetalation step.[7]
Caption: General catalytic cycle for a Suzuki cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Objective: To couple an aryl boronic acid with 5-Bromo-4-isopropoxypyridin-2-amine.
Materials:
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5-Bromo-4-isopropoxypyridin-2-amine (1.0 eq)
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Arylboronic acid (1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Base (e.g., K₃PO₄, 2.0 eq)
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Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 5-Bromo-4-isopropoxypyridin-2-amine, the arylboronic acid, palladium catalyst, and base.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Solvent Addition: Add the degassed solvent mixture via syringe.
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Heating and Monitoring: Heat the reaction mixture to 85-95 °C and stir vigorously. Monitor the reaction by TLC.
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Work-up: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the desired coupled product.
Potential Therapeutic Applications
Derivatives of the 2-amino-5-bromopyridine and related scaffolds have shown significant promise as therapeutic agents. By analogy, derivatives of 5-Bromo-4-isopropoxypyridin-2-amine are promising candidates for:
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Kinase Inhibitors: The 2-aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors used in oncology.[8]
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Anticancer Agents: Novel compounds derived from substituted aminopyrimidines have been developed as inhibitors of UNC51-like kinase 1 (ULK1), which block autophagy and induce apoptosis in cancer cells.[9]
-
CNS-Active Agents: The pyridine scaffold is prevalent in drugs targeting the central nervous system.
The presence of the bromine atom allows for the creation of diverse chemical libraries through parallel synthesis, enabling robust structure-activity relationship (SAR) studies to identify lead compounds for various therapeutic targets.
Conclusion
5-Bromo-4-isopropoxypyridin-2-amine is a valuable and versatile chemical building block for drug discovery and medicinal chemistry. While direct literature on this specific compound is sparse, its structural components are well-precedented in numerous biologically active molecules. Its key features—a proven pharmacophoric core, a handle for facile cross-coupling, and a lipophilic substituent—make it an attractive starting point for the synthesis of novel compounds. This guide provides a foundational understanding of its properties, a reliable synthetic strategy, and a clear rationale for its application in developing next-generation therapeutics. The protocols and insights presented herein are designed to empower researchers to effectively utilize this scaffold in their discovery programs.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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MDPI. (2025, July 17). 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis. Retrieved from [Link]
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ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? Retrieved from [Link]
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MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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